(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
262301-38-2
VCID:
VC2352784
InChI:
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
SMILES:
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O
Molecular Formula:
C15H21NO4
Molecular Weight:
279.33 g/mol
(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
CAS No.: 262301-38-2
Cat. No.: VC2352784
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 262301-38-2 |
---|---|
Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | (2R)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Standard InChI Key | ZYCITKXROAFBAR-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator